molecular formula C15H10F3N3O2 B3022260 Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 294194-48-2

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B3022260
CAS No.: 294194-48-2
M. Wt: 321.25 g/mol
InChI Key: LBMPDECEGMPFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 294194-48-2) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₅H₁₀F₃N₃O₂ and a molecular weight of 321.26 g/mol . It features a trifluoromethyl (-CF₃) group at position 7, a phenyl ring at position 5, and a methyl ester at position 2. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and central nervous system modulation .

The compound is synthesized via multi-step routes involving Buchwald–Hartwig coupling or nucleophilic aromatic substitution, often starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate . Key intermediates undergo functionalization (e.g., ester hydrolysis, reductive amination) to introduce substituents that modulate bioactivity .

Properties

IUPAC Name

methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c1-23-14(22)11-8-13-19-10(9-5-3-2-4-6-9)7-12(15(16,17)18)21(13)20-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPDECEGMPFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145076
Record name Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294194-48-2
Record name Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294194-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-Cancer Activity
    • Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. This inhibition leads to the induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by disrupting cell cycle progression and promoting programmed cell death.
  • Neuroprotective Effects
    • Related compounds have demonstrated neuroprotective properties, with potential applications in treating neurodegenerative diseases. These compounds can inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are critical in neuroinflammation and neuronal cell death.
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects, making it a candidate for research into treatments for conditions characterized by chronic inflammation. The ability to modulate inflammatory pathways positions it as a therapeutic agent for diseases such as arthritis and other inflammatory disorders.

Optical Applications

The pyrazolo[1,5-a]pyrimidine family, including this compound, has been identified as having strategic applications in optical materials due to their tunable photophysical properties. The introduction of electron-donating groups enhances their absorption and emission behaviors, making them suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices.

Case Study 1: Anti-Cancer Efficacy

A study investigating the effects of this compound on MCF-7 cells revealed significant apoptosis induction at varying concentrations. The mechanism was traced back to CDK2 inhibition, leading to cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection

In a model of neuroinflammation induced by lipopolysaccharides (LPS), this compound showed a reduction in pro-inflammatory cytokines and improved neuronal survival rates. These findings suggest its potential utility in developing therapies for neurodegenerative diseases like Alzheimer's.

Summary of Applications

Application AreaDescriptionEvidence Source
Anti-Cancer Induces apoptosis in cancer cell lines by inhibiting CDK2 activity
Neuroprotection Reduces neuroinflammation and protects neuronal cells from apoptosis
Anti-inflammatory Modulates inflammatory pathways relevant for chronic inflammatory diseases
Optical Materials Exhibits tunable photophysical properties suitable for OLEDs

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP<sup>a</sup> Key Biological/Physical Properties References
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5-Ph, 7-CF₃, 2-COOCH₃ 321.26 3.5 High lipophilicity; potential kinase inhibitor scaffold .
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5-(4-MePh), 7-CF₃, 2-COOCH₃ 335.28 3.5 Enhanced metabolic stability due to methyl group .
5-(4-Methoxyphenyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 5-(4-OMePh), 7-CF₃, 2-CONH(2-Cl-3-pyridyl) 446.81 4.2 Improved solubility and target engagement via carboxamide .
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Furan-2-yl, 7-CF₃, 2-COOH 297.19 2.8 Reduced cell permeability due to carboxylic acid .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-OMePh), 7-CF₃, 3-COOEt 365.30 3.9 Altered regiochemistry (3-COOEt) may affect binding .

<sup>a</sup> LogP values calculated using XLogP3 .

Key Findings from Comparative Analysis

Replacement of the methyl ester (2-COOCH₃) with a carboxylic acid (2-COOH) lowers LogP to 2.8, favoring polar interactions but limiting blood-brain barrier penetration .

Bioactivity Modulation: Phenyl vs. Ester vs. Carboxamide at Position 2: Carboxamide derivatives (e.g., 2-CONH(2-Cl-3-pyridyl)) exhibit higher solubility and receptor affinity compared to esters, attributed to hydrogen-bonding capabilities .

Metabolic Stability :

  • Methyl or methoxy groups on the phenyl ring (e.g., 5-(4-MePh) or 5-(4-OMePh) ) slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .

Biological Activity

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its significant biological activities, particularly in the field of cancer research. This article explores its biochemical properties, cellular effects, molecular mechanisms of action, and relevant case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C15H10F3N3O2
  • CAS Number : 294194-48-2

This compound exhibits notable interactions with various enzymes and proteins. Its primary biochemical activity involves the inhibition of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. This inhibition leads to significant alterations in cellular processes.

Cellular Effects

The compound has demonstrated potent effects on cancer cell lines, including:

  • Induction of Apoptosis : It has been shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines by disrupting cell cycle progression and promoting programmed cell death .

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding to CDK2 : The compound binds to the active site of CDK2, inhibiting its kinase activity. This prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis .

Subcellular Localization

The localization of this compound within cells is crucial for its function:

  • Cytoplasmic and Nuclear Presence : It primarily localizes in the cytoplasm and nucleus, where it interacts with target proteins involved in cell cycle regulation .

Anticancer Activity

Research has shown that this compound can effectively inhibit tumor growth. In a study involving MCF-7 cells:

  • Cell Cycle Analysis : Treatment with this compound resulted in a decrease in G0/G1 phase cells from 57.39% to 49.63% and an increase in apoptotic cells from 1.79% to 36.06% after 24 hours .

Comparative Efficacy

In comparative studies with other pyrazolo[1,5-a]pyrimidine derivatives:

CompoundIC50 (µM)Effect on ApoptosisCell Line
This compound3–10SignificantMCF-7
Compound 5i0.3 (EGFR/VGFR2 Inhibition)StrongMCF-7

This table highlights the compound's competitive efficacy against established inhibitors.

Q & A

Q. What are the standard synthetic routes for Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is typically synthesized via condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane/CH₂Cl₂). The methyl ester group is introduced through esterification or direct substitution . Key intermediates are characterized using IR, NMR, and MS to confirm structural integrity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups.
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbon types (e.g., ester carbonyl at ~165 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 361.3).
  • X-ray Crystallography : Resolves bond angles, dihedral deviations (e.g., 1.31° between fused rings), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What safety protocols are critical during experimental handling?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., phosphorus oxychloride).
  • Waste Management : Segregate halogenated byproducts and dispose via certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Catalytic Systems : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling efficiency in arylations .
  • Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates.
  • Temperature Control : Reflux durations (e.g., 3–6 hours) and gradual cooling minimize side products.
  • Purification : Gradient column chromatography (petroleum ether/ethyl acetate) and recrystallization reduce impurities .

Q. How do structural modifications influence biological activity?

  • Trifluoromethyl Position : Substituents at C7 enhance metabolic stability and hydrophobic interactions in enzyme binding pockets (e.g., kinase inhibitors) .
  • Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while hydrolyzed carboxylic acids increase solubility for in vitro assays.
  • Aryl Substitutions : Electron-withdrawing groups (e.g., Cl, F) at phenyl rings modulate electronic effects, impacting antitrypanosomal activity .

Q. What crystallographic methods resolve intermolecular interactions?

  • Hydrogen Bonding : C–H···O/N interactions (e.g., C12–H12···O1) form inversion dimers, analyzed using Mercury software .
  • π-π Stacking : Centroid distances (e.g., 3.426 Å) between aromatic rings inform packing efficiency and stability.
  • Torsional Analysis : Dihedral angles (e.g., 1.27° between phenyl and fused rings) correlate with conformational flexibility .

Q. How to address contradictions in reported biological data?

  • Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM PI3Kδ) and incubation times for IC₅₀ comparisons.
  • Structural Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., morpholine, piperidine) to establish structure-activity relationships (SAR) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities and validate experimental discrepancies .

Data Contradiction Analysis

Q. Why do similar synthetic methods report varying yields (e.g., 62% vs. 89%)?

  • Reagent Purity : Impurities in starting materials (e.g., 5-amino-3-phenylpyrazole) reduce efficiency.
  • Chromatography Conditions : Varying eluent ratios (e.g., 8:2 vs. 9:1 petroleum ether/ethyl acetate) impact separation.
  • Crystallization Solvents : Cyclohexane vs. ethanol recrystallization affects crystal quality and recovery .

Q. How to reconcile divergent biological activity reports for pyrazolo[1,5-a]pyrimidines?

  • Cell Line Variability : Differences in membrane permeability (e.g., HEK293 vs. HeLa) alter compound uptake.
  • Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) in kinase assays skew IC₅₀ values.
  • Metabolic Stability : Ester hydrolysis rates in serum affect intracellular active species .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space GroupOrthorhombic (Pbca)
Unit Cell Dimensions (Å)a = 9.536, b = 15.941
Dihedral Angle (Fused Rings)1.31°
π-π Centroid Distance3.426 Å

Q. Table 2: Synthetic Optimization Strategies

ChallengeSolutionYield Improvement
Low Arylation EfficiencyPd catalysis, 110°C, 24h51% → 89%
Byproduct FormationNaHCO₃ quenching, pH 8Purity >95%
Poor CrystallinityCyclohexane/CH₂Cl₂ recrystallizationWell-defined crystals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.